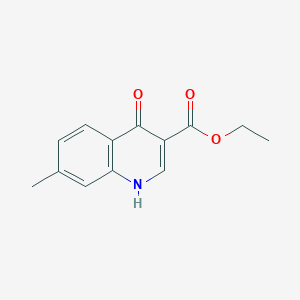
2,6-bis(trichloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(trichloromethyl)pyridine (2,6-BTCP) is an organochlorine compound that is widely used in scientific research applications. It is a synthetic derivative of pyridine, a heterocyclic aromatic compound, and is used in a variety of biochemical and physiological experiments. 2,6-BTCP has a number of advantages for laboratory experiments, including its stability, solubility, and low cost. It is also a useful tool for studying the mechanism of action of certain compounds and for elucidating the biochemical and physiological effects of certain drugs.
科学的研究の応用
2,6-bis(trichloromethyl)pyridine is widely used in scientific research applications, such as drug development and toxicology. It has been used to study the mechanism of action of certain drugs, as well as to elucidate the biochemical and physiological effects of certain drugs. It is also used to study the effects of environmental contaminants on the human body. In addition, this compound has been used in biochemistry experiments to study enzyme-catalyzed reactions, as well as in molecular biology experiments to study gene expression and protein synthesis.
作用機序
The mechanism of action of 2,6-bis(trichloromethyl)pyridine is not well understood. However, it is believed that the compound binds to certain proteins in the body, which leads to changes in the activity of these proteins. This, in turn, leads to changes in the biochemical and physiological processes that are regulated by these proteins.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of certain receptors, such as the dopamine receptor, which is involved in the regulation of mood and behavior. In addition, this compound has been found to have an effect on the expression of certain genes, as well as on the synthesis of certain proteins.
実験室実験の利点と制限
2,6-bis(trichloromethyl)pyridine has a number of advantages for laboratory experiments. It is relatively stable, soluble in water, and relatively inexpensive. In addition, it can be easily synthesized in a laboratory setting. However, it is important to note that this compound can be toxic and should be handled with caution.
将来の方向性
There are a number of potential future directions for research involving 2,6-bis(trichloromethyl)pyridine. These include further studies on the mechanism of action of the compound, as well as studies on its biochemical and physiological effects. In addition, further research could be conducted on the effects of this compound on the expression of certain genes, as well as on the synthesis of certain proteins. Furthermore, further research could be conducted on the potential applications of this compound in drug development and toxicology.
合成法
2,6-bis(trichloromethyl)pyridine is synthesized through a two-step process. The first step involves the reaction of 2-chloromethylpyridine with trichloroacetic acid, which yields 2,6-dichloromethylpyridine. The second step involves the reaction of 2,6-dichloromethylpyridine with sodium hydroxide, which yields this compound. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the pyridine ring.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-bis(trichloromethyl)pyridine can be achieved through a multi-step process involving the reaction of pyridine with trichloroacetyl chloride followed by further chlorination and dehydrochlorination reactions.", "Starting Materials": [ "Pyridine", "Trichloroacetyl chloride", "Phosphorus pentachloride", "Sodium hydroxide", "Acetone" ], "Reaction": [ "Step 1: Pyridine is reacted with trichloroacetyl chloride in the presence of phosphorus pentachloride to form 2,6-bis(trichloromethyl)pyridine-3-carboxylic acid chloride.", "Step 2: The resulting acid chloride is then treated with excess chlorine gas to form 2,6-bis(trichloromethyl)pyridine-3,5-dichloro-4-carboxylic acid chloride.", "Step 3: The acid chloride is then treated with sodium hydroxide in acetone to remove the carboxylic acid group and form 2,6-bis(trichloromethyl)pyridine-3,5-dichloro-4-ol.", "Step 4: The final step involves dehydrochlorination of the intermediate product using phosphorus pentachloride to form 2,6-bis(trichloromethyl)pyridine." ] } | |
CAS番号 |
6969-51-3 |
分子式 |
C7H3Cl6N |
分子量 |
313.8 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



